molecular formula C20H26ClNO2 B13387546 (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpenta noic acid ethyl ester hydrochloride

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpenta noic acid ethyl ester hydrochloride

Cat. No.: B13387546
M. Wt: 347.9 g/mol
InChI Key: MYJTZLYRAWUSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is a synthetic organic compound with a molecular formula of C20H26ClNO2. This compound is known for its potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by its unique structural features, which include an amino group, a biphenyl moiety, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-yl intermediate, followed by the introduction of the amino group and the ethyl ester. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The biphenyl moiety can be reduced to form cyclohexyl derivatives.

    Substitution: The ethyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, cyclohexyl, and substituted ester derivatives. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving amino acids and esters.

    Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid
  • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid methyl ester
  • (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid propyl ester

Uniqueness

Compared to these similar compounds, (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is unique due to its specific ester group and hydrochloride salt form. These features can influence its solubility, stability, and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill.

Properties

IUPAC Name

ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJTZLYRAWUSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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